molecular formula C13H21ClN4 B2569965 (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride CAS No. 1240528-58-8

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride

Cat. No. B2569965
CAS RN: 1240528-58-8
M. Wt: 268.79
InChI Key: OHGNMHYILPQUIU-UHFFFAOYSA-N
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Description

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a selective agonist for the G protein-coupled receptor GPR139, which is mainly expressed in the brain and has been implicated in various physiological processes.

Mechanism of Action

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride acts as a selective agonist for GPR139, which is a G protein-coupled receptor. Upon binding of (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride, GPR139 activates a signaling cascade that leads to the production of intracellular messengers such as cAMP and calcium ions. The activation of GPR139 has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems, which are implicated in mood and addiction regulation.
Biochemical and Physiological Effects:
(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride can increase the production of intracellular messengers such as cAMP and calcium ions. In addition, (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems. In vivo studies have shown that (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride can affect behavior related to mood, anxiety, and addiction. Furthermore, (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has been shown to affect insulin secretion and glucose homeostasis.

Advantages and Limitations for Lab Experiments

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has several advantages for lab experiments. It is a selective agonist for GPR139, which allows for specific targeting of this receptor. In addition, (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has been shown to have high affinity for GPR139, which allows for low concentrations to be used in experiments. However, (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has some limitations. It has limited solubility in water, which can make it difficult to work with in some experiments. Furthermore, (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has not been extensively studied in vivo, and its effects on other physiological processes are not well understood.

Future Directions

There are several future directions for research on (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride. One direction is to further investigate its effects on mood, anxiety, and addiction. Another direction is to investigate its effects on insulin secretion and glucose homeostasis, which may have implications for diabetes research. In addition, further studies are needed to understand the mechanism of action of (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride and its effects on other physiological processes. Finally, the development of more soluble forms of (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride may facilitate its use in experiments.

Synthesis Methods

The synthesis of (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride involves a multistep process that starts with the reaction of 2-bromo-5-chloropyridine with ethyl 2-bromopentanoate to form an intermediate product. This intermediate is then reacted with 1-(3-aminopropyl)-1H-1,2,4-triazole to form the final product, (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride. The synthesis process has been optimized and can be achieved in high yield and purity.

Scientific Research Applications

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has been shown to be a selective agonist for GPR139, which is mainly expressed in the brain. GPR139 has been implicated in various physiological processes, including regulation of mood, anxiety, and addiction. Therefore, (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride has potential use in research applications related to these processes. In addition, GPR139 has been shown to be involved in the regulation of insulin secretion and glucose homeostasis, suggesting that (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride may also have applications in diabetes research.

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.ClH/c1-4-7-10(2)14-11(3)13-16-15-12-8-5-6-9-17(12)13;/h5-6,8-11,14H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGNMHYILPQUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(C)C1=NN=C2N1C=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride

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